

Pinic Acid: A Key Tracer for Biogenic Secondary Organic Aerosol

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Compound of Interest

Compound Name: *Pinic acid*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

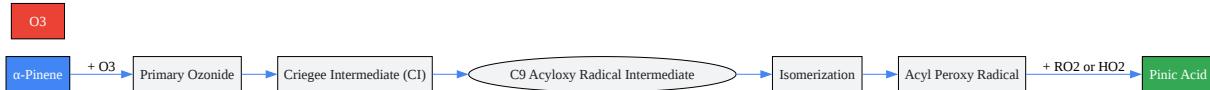
Pinic acid, a dicarboxylic acid, is a significant oxidation product of α -pinene, one of the most abundant biogenic volatile organic compounds (BVOCs) emitted into the atmosphere.^{[1][2]} Its low volatility and relatively high atmospheric abundance make it an excellent molecular tracer for biogenic secondary organic aerosol (BSOA), which plays a crucial role in atmospheric chemistry, climate, and air quality. This technical guide provides a comprehensive overview of **pinic acid**'s role as a BSOA tracer, including its formation pathways, analytical quantification methods, and atmospheric concentrations. Detailed experimental protocols and quantitative data are presented to aid researchers in their studies of atmospheric aerosols.

Formation of Pinic Acid

Pinic acid is primarily formed in the atmosphere through the ozonolysis of α -pinene.^{[1][2][3][4]} The reaction proceeds through a series of complex steps involving the formation of a primary ozonide, its decomposition into a Criegee intermediate, and subsequent reactions that lead to the formation of various oxygenated products, including **pinic acid**. The formation mechanism can be influenced by environmental conditions such as the concentration of nitrogen oxides (NOx).

A simplified representation of the primary formation route of **pinic acid** from the ozonolysis of α -pinene is illustrated below. The reaction involves the formation of a C9 acyloxy radical

intermediate which then isomerizes and reacts further to form **pinic acid**.[\[1\]](#)



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Figure 1: Simplified formation pathway of **pinic acid** from α -pinene ozonolysis.

Physicochemical Properties

Understanding the physicochemical properties of **pinic acid** is essential for interpreting its atmospheric behavior.

Property	Value	Reference
Molecular Formula	$C_9H_{14}O_4$	
Molecular Weight	186.20 g/mol	
Melting Point	364.32 K	[physicochemical properties of pinic acid]
Enthalpy of Fusion	$30.35 \text{ kJ}\cdot\text{mol}^{-1}$	[physicochemical properties of pinic acid]
Saturation Concentration	0.9–23 $\mu\text{g m}^{-3}$ (at 290–310 K)	[5]

Quantitative Data

The atmospheric concentration and molar yield of **pinic acid** can vary significantly depending on the location, season, and specific atmospheric conditions.

Atmospheric Concentrations of Pinic Acid

Location	Concentration Range (ng m ⁻³)	Reference
Finnish coniferous forest	0.2 - 1.5	[6]
Boreal forest (Hyytiälä, Finland)	0.66 - 21	[7]
Amazon rainforest	0.026 - 0.113	[8]
Various urban and forest sites	< 50	[9]
Subtropical forest	up to 50	[9]

Molar Yields from Smog Chamber Studies

Precursor	Oxidant	NOx Conditions	Molar Yield (%)	Reference
α-pinene	O ₃	Low NOx	1-3	[10]
α-pinene	O ₃	Low NOx	0.3-0.5	[10]

Experimental Protocols

Accurate quantification of **pinic acid** in atmospheric aerosol samples requires robust and well-defined experimental protocols. The following sections detail the methodologies for sample collection, extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

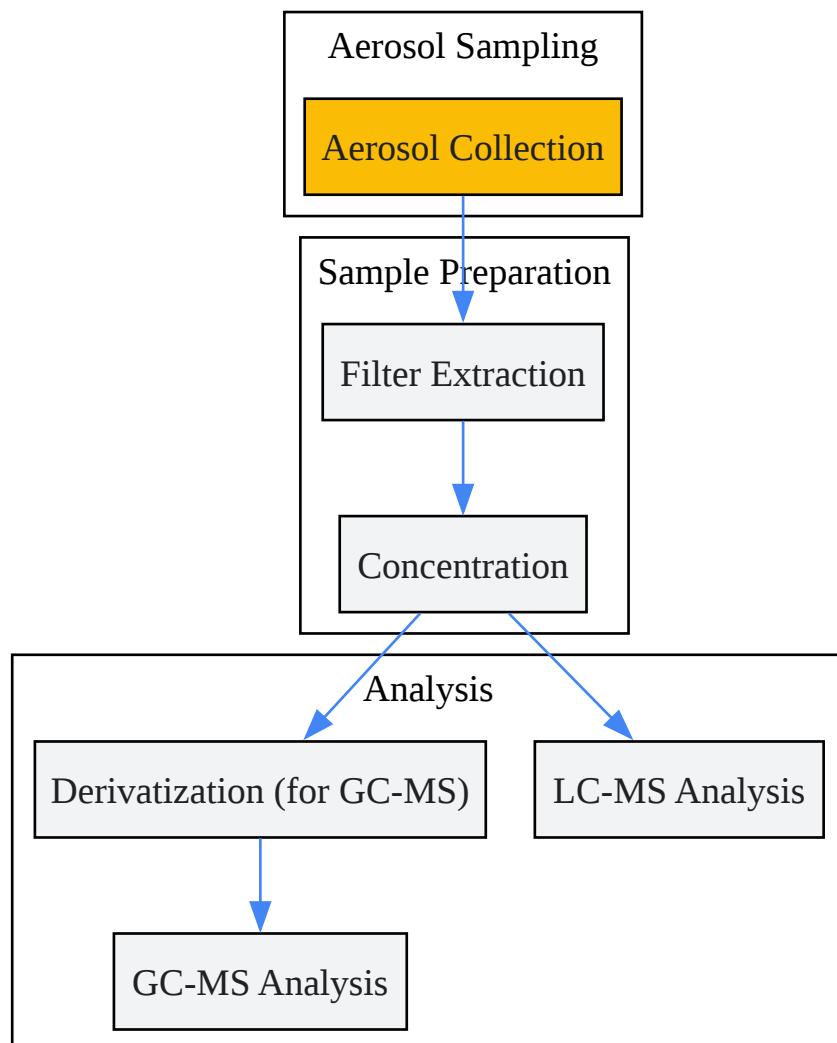
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Figure 2: General experimental workflow for the analysis of **pinic acid** in aerosol samples.

Aerosol Sample Collection and Extraction

- **Aerosol Collection:** Aerosol particles are typically collected on filters (e.g., Teflon or quartz fiber) using high-volume or low-volume air samplers.[\[10\]](#)
- **Filter Extraction:**
 - Place the filter sample in a clean extraction vessel.

- Add a suitable solvent, such as a mixture of methanol and water or dichloromethane.[10]
[11]
- Extract the organic compounds from the filter using sonication for approximately 30 minutes. Repeat the extraction process at least twice.[11]
- Combine the extracts.

- Concentration:
 - Filter the combined extract to remove any filter debris.[11]
 - Concentrate the extract to a small volume (e.g., 0.2 mL) under a gentle stream of nitrogen gas and mild heating (e.g., 60°C).[11]

GC-MS Analysis Protocol

Due to the low volatility of **pinic acid**, derivatization is necessary to convert it into a more volatile form suitable for GC-MS analysis. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method.

- Derivatization (Silylation with BSTFA):
 - Transfer a known volume of the concentrated extract to a GC vial.
 - Ensure the sample is completely dry, as BSTFA is moisture-sensitive.[12]
 - Add 25 μ L of BSTFA (often with 1% trimethylchlorosilane - TMCS as a catalyst) and 25 μ L of pyridine (as a catalyst) to the dried sample.[13]
 - Cap the vial tightly and heat at approximately 60-70°C for about 20-60 minutes.[13][14]
 - Cool the vial to room temperature before analysis.
- GC-MS Instrumental Analysis:
 - Injector: Use a split/splitless injector, typically operated at a temperature of 250-280°C.

- Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
- Oven Temperature Program: A typical temperature program starts at around 60-70°C, holds for a few minutes, then ramps up to a final temperature of around 280-300°C. A representative program could be:
 - Initial temperature: 70°C, hold for 2 min.
 - Ramp 1: Increase to 155°C at 4°C/min, hold for 2 min.
 - Ramp 2: Increase to 170°C at 4°C/min, hold for 2 min.
 - Ramp 3: Increase to 300°C at 5°C/min, hold for 10 min.[15][16]
- Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of approximately m/z 50-550.

LC-MS Analysis Protocol

LC-MS is a powerful technique for analyzing polar compounds like **pinic acid** directly without derivatization.

- LC-MS Instrumental Analysis:
 - Column: A reversed-phase C18 column is frequently used for separation.[17]
 - Mobile Phase: A gradient elution with two solvents is typically employed:
 - Solvent A: 0.1% formic acid in water.[17]
 - Solvent B: 0.1% formic acid in acetonitrile.[17]
 - Gradient Program: A representative gradient program is as follows:
 - 0.0–0.5 min: Isocratic at 1% B.
 - 0.5–5.5 min: Linear gradient to 95% B.

- 5.5–6.5 min: Isocratic at 95% B.
- 6.5–7.0 min: Linear gradient back to 1% B.
- Re-equilibrate at 1% B.^[17]
 - Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of carboxylic acids, as they readily form $[M-H]^-$ ions.^[17] The mass spectrometer is typically operated in scan mode over a mass range that includes the molecular ion of **pinic acid** (m/z 185).

Synthesis of Pinic Acid Standard

The availability of an authentic standard is crucial for accurate quantification. **Cis-pinic acid** can be synthesized in the laboratory. A common procedure involves the oxidation of cis-pinonic acid. [synthesis of cis-pinonic acid]

Conclusion

Pinic acid serves as a robust and reliable tracer for biogenic secondary organic aerosol derived from α -pinene oxidation. Its presence and concentration in atmospheric aerosols provide valuable insights into the contribution of biogenic sources to aerosol loading and the chemical processes occurring in the atmosphere. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify **pinic acid** and further investigate the complex dynamics of BSOA. The continued study of such tracers is essential for improving our understanding of aerosol chemistry and its impact on climate and air quality.

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